3-(2-Methylbutyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylbutyl)oxolan-2-one, also known as 2(3H)-Furanone, dihydro-3-(2-methylbutyl), is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.222 g/mol . It is a lactone, a cyclic ester, which is commonly found in various natural products and synthetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbutyl)oxolan-2-one typically involves the cyclization of hydroxy acids or the oxidation of diols. One common method is the acid-catalyzed cyclization of 4-hydroxy-2-methylpentanoic acid. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts, and the reaction is carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the oxidation of 2-methyl-1,4-butanediol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically conducted in a solvent like acetone or dichloromethane to ensure the complete conversion of the diol to the lactone .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylbutyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding diol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, where the lactone oxygen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate the substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Diols.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
3-(2-Methylbutyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylbutyl)oxolan-2-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes involved in metabolic pathways. The lactone ring can interact with nucleophilic residues in proteins, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Butyrolactone: A structurally similar lactone with a four-membered ring.
Valerolactone: Another lactone with a five-membered ring but with different substituents.
Caprolactone: A six-membered lactone used in polymer synthesis.
Uniqueness
3-(2-Methylbutyl)oxolan-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylbutyl group provides unique steric and electronic effects, making it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
112936-65-9 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-(2-methylbutyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-3-7(2)6-8-4-5-11-9(8)10/h7-8H,3-6H2,1-2H3 |
InChI Key |
DJRLACYUIUBYGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.